Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like nitrous acid.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the triazole-oxadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the ester group can produce various amides or other esters.
Scientific Research Applications
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The triazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-((1-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate
- Ethyl 1-((1-(4-hydroxy-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate is unique due to the presence of the amino group on the oxadiazole ring, which can participate in hydrogen bonding and other interactions, enhancing its potential as a pharmacophore.
Biological Activity
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Its molecular weight is approximately 359.35 g/mol. The structure features a piperidine ring, a triazole moiety, and an oxadiazole unit, which are known to contribute to various biological activities.
Biological Activities
Research indicates that derivatives of oxadiazole and triazole exhibit a wide range of biological activities including:
- Anticancer Activity : Compounds containing oxadiazole units have shown promising results against various cancer cell lines. For instance, studies demonstrate that certain oxadiazole derivatives exhibit significant cytotoxic effects with IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |
Compound B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure enhances this activity .
Case Study 1: Anticancer Activity
A study on a similar oxadiazole derivative reported an IC50 of 0.19 µM against HCT-116 cells. This compound was shown to induce apoptosis by increasing the expression of p53 and activating caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial effects of related compounds against Bacillus subtilis and found significant inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL depending on the specific derivative tested .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Triazole Formation : Utilizing click chemistry techniques such as azide alkyne cycloaddition.
- Piperidine Attachment : The final step involves attaching the piperidine moiety to form the complete structure.
Properties
IUPAC Name |
ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-2-22-13(21)9-3-5-19(6-4-9)8-10-7-15-18-20(10)12-11(14)16-23-17-12/h7,9H,2-6,8H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCXEUXUSAGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=NN2C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.